

# SRK-181: A Deep Dive into Early Research Findings in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AI-181    |           |
| Cat. No.:            | B15565258 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research findings for SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1), in the context of advanced cancers. SRK-181 is being investigated for its potential to overcome resistance to immune checkpoint inhibitors. This document details the preclinical rationale, clinical trial data from the DRAGON study (NCT04291079), and the experimental protocols that form the basis of our current understanding of this novel therapeutic agent.

### **Core Mechanism of Action**

SRK-181 is a fully human IgG4 monoclonal antibody designed to selectively bind to and inhibit the activation of the latent form of TGF $\beta$ 1.[1] The transforming growth factor-beta signaling pathway, particularly the TGF $\beta$ 1 isoform, is often dysregulated in tumors and contributes to an immunosuppressive tumor microenvironment (TME).[1][2] This immunosuppression can hinder the efficacy of anti-PD-1/PD-L1 therapies.[3] By targeting the latent, precursor form of TGF $\beta$ 1, SRK-181 aims to prevent its activation and subsequent downstream signaling, thereby potentially rendering tumors more susceptible to immune checkpoint blockade.[2][3][4] Preclinical studies have suggested that this selective inhibition of TGF $\beta$ 1 may circumvent the toxicities associated with broader, non-selective TGF $\beta$  inhibition.[5]

### **Preclinical Research Findings**



Comprehensive preclinical assessments of SRK-181 have been conducted to evaluate its pharmacology, pharmacokinetics, and safety across multiple species.[6] These studies have demonstrated that SRK-181 is a potent and highly selective inhibitor of TGFβ1 activation.[7]

#### In Vitro Studies

- TGFβ1 Activation Inhibition: SRK-181 has been shown to potently inhibit the activation of latent TGFβ1 in vitro.[6]
- Platelet Function: Studies on human platelets revealed that SRK-181 has no effect on platelet aggregation, activation, or binding.[5]
- Cytokine Release: SRK-181 does not induce the release of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[5]

### In Vivo Toxicology Studies

Four-week toxicology studies were conducted in both rats and cynomolgus monkeys.[6] Weekly intravenous administration of SRK-181 was well-tolerated and resulted in sustained serum exposure without any treatment-related adverse findings.[6]

| Parameter                                   | Rat          | Cynomolgus Monkey |
|---------------------------------------------|--------------|-------------------|
| No-Observed-Adverse-Effect<br>Level (NOAEL) | 200 mg/kg[6] | 300 mg/kg[6]      |

These nonclinical safety data supported the initiation of the Phase 1 clinical trial in patients with advanced cancers.[6]

# Clinical Research: The DRAGON Trial (NCT04291079)

The DRAGON trial is a Phase 1, multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 administered alone and in combination with anti-PD-(L)1 therapy in adult patients with locally advanced or metastatic solid tumors. The study is divided into three main parts:



- Part A1: Dose escalation of SRK-181 as a single agent.[8]
- Part A2: Dose escalation of SRK-181 in combination with an anti-PD-(L)1 antibody.[8]
- Part B: Dose expansion to evaluate the combination therapy in specific tumor cohorts.[8]

### **Patient Demographics and Dosing**

As of a September 7, 2021 data cutoff, 29 patients had been dosed in Part A of the trial. The median number of prior lines of therapy was 4 for both Part A1 and Part A2. Doses up to 3000 mg every three weeks (Q3W) and 2000 mg every two weeks (Q2W) were evaluated in the monotherapy arm, and up to 1600 mg Q3W in the combination arm.

### **Safety and Tolerability**

SRK-181 has been generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy. As of an October 12, 2021 data cutoff, no dose-limiting toxicities were observed in Part A.

Treatment-Related Adverse Events (TRAEs) in DRAGON Trial (Part A1 - Monotherapy, as of June 7, 2021)[9]

| Adverse Event      | Grade (Any) |
|--------------------|-------------|
| Decreased appetite | 13.3% (n=2) |
| Fatigue            | 13.3% (n=2) |

### **Efficacy**

Early signs of clinical activity have been observed in the DRAGON trial.

Efficacy Data from DRAGON Trial (Part A, as of June 7, 2021)[9]



| Arm     | Patient Population         | Best Response                                                                                                                                                               |
|---------|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Part A1 | Advanced Solid Tumors      | Stable Disease (SD): 6 patients (2 colorectal cancer, 1 prostate cancer, 3 ovarian cancer). Three ovarian cancer patients were stable for ≥153 days with tumor regressions. |
| Part A2 | Anti-PD-1 Resistant Tumors | Confirmed Partial Response (PR): 1 patient with renal cell carcinoma (RCC) at the 800mg dose. Stable Disease (SD): 2 patients (1 oropharynx cancer, 1 liver cancer).        |

## Experimental Protocols In Vitro TGFβ1 Activation Inhibition Assay

A cell-based assay was utilized to measure the inhibition of latent TGF $\beta$ 1 activation. LN229 human glioblastoma cells were engineered to overexpress latent TGF $\beta$ 1 from human, rat, or cynomolgus monkey in the extracellular matrix. The activation of this latent TGF $\beta$ 1 was then quantified using CAGA12 reporter cells. The activity was expressed as a percentage relative to a vehicle control.[10]

### In Vivo Toxicology Studies

Four-week Good Laboratory Practice (GLP) toxicology studies were conducted in Sprague-Dawley rats and cynomolgus monkeys. SRK-181 was administered via intravenous bolus once weekly for four weeks (a total of five doses). The main study animals were necropsied one day after the last dose, with a separate recovery group observed for an additional four weeks.[10]

### **Visualizations**





Click to download full resolution via product page

Caption: SRK-181 Mechanism of Action in Inhibiting TGF-β1 Signaling.





Click to download full resolution via product page

Caption: High-level workflow of the DRAGON (NCT04291079) clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Facebook [cancer.gov]

### Foundational & Exploratory





- 2. consensus.app [consensus.app]
- 3. scholarrock.com [scholarrock.com]
- 4. SRK-181 Alone or in Combination With Anti-PD-(L)1 Antibody Therapy in Patients With Locally Advanced or Metastatic Solid Tumors (DRAGON) [clin.larvol.com]
- 5. Scholar Rock Announces Publication of Preclinical Pharmacology, Pharmacokinetics, and Safety Profile of SRK-181 in the International Journal of Toxicology - Scholar Rock, Inc. [investors.scholarrock.com]
- 6. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRK-181: A Deep Dive into Early Research Findings in Advanced Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#early-research-findings-on-srk-181-in-advanced-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com